Product packaging for 4-(5-Chloropentyl)morpholine(Cat. No.:)

4-(5-Chloropentyl)morpholine

Cat. No.: B13685863
M. Wt: 191.70 g/mol
InChI Key: GJLLAVDESVOXTQ-UHFFFAOYSA-N
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Description

4-(5-Chloropentyl)morpholine, with the CAS number 741633-61-4, is a versatile organic compound with the molecular formula C 9 H 18 ClNO and a molecular weight of 191.7 g/mol . Its structure features a morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, linked to a pentyl chain terminated by a reactive chloro group . This bifunctional design, with both a nucleophilic morpholine nitrogen and an electrophilic alkyl chloride, makes it a valuable building block (synthon) in organic synthesis and medicinal chemistry research. Researchers primarily utilize this compound as a key intermediate in the design and synthesis of more complex molecules. The chloropentyl chain acts as a flexible linker, enabling the compound to be used in nucleophilic substitution reactions for the introduction of the morpholine moiety into target structures. This is particularly valuable in the exploration of structure-activity relationships (SAR) during the early stages of drug discovery. The application of this compound and its derivatives is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal uses. For precise identification, its SMILES notation is ClCCCCCN1CCOCC1 . This product is supplied For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClNO B13685863 4-(5-Chloropentyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-chloropentyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c10-4-2-1-3-5-11-6-8-12-9-7-11/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLLAVDESVOXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 5 Chloropentyl Morpholine and Analogous N Alkyl Morpholines

Classical Approaches to N-Substitution of the Morpholine (B109124) Ring Systemnih.gov

The introduction of substituents onto the nitrogen atom of the morpholine ring is a foundational aspect of synthesizing a vast array of derivatives. nih.gov Classical methods for this transformation are robust and widely employed, primarily relying on the nucleophilic character of the secondary amine within the morpholine heterocycle.

Alkylation Reactions Utilizing Halogenated Alkyl Chainsnih.govsemanticscholar.org

One of the most direct and conventional methods for preparing N-alkyl morpholines involves the reaction of morpholine with an alkyl halide. researchgate.net This approach is a cornerstone of amine chemistry, leveraging the nitrogen atom's lone pair of electrons to displace a halide from an alkyl chain. mt.com

The synthesis of 4-(5-Chloropentyl)morpholine can be efficiently achieved through the direct N-alkylation of morpholine with a suitable pentyl chain bearing leaving groups on both ends, such as 1,5-dichloropentane (B10660) or 1-bromo-5-chloropentane (B104276). This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

In this process, the nitrogen atom of morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the dihalopentane and displacing a halide ion. To prevent the potential for a second substitution reaction that would lead to a quaternary ammonium (B1175870) salt, reaction conditions are carefully controlled. Typically, an excess of the dihaloalkane is used, and the reaction is carried out in the presence of a base to neutralize the hydrogen halide formed, thereby preventing the protonation of the morpholine reactant.

Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the rate of the SN2 reaction.

Reactant 1Reactant 2Catalyst/BaseSolventProductRef.
MorpholineMethyl HalidesNone specifiedNot specifiedN-Methylmorpholine asianpubs.org
MorpholineAryl HalidesMnCl₂·4H₂O / L-prolineDMSON-Aryl-morpholine researchgate.net
MorpholineAlcoholsCuO–NiO/γ–Al₂O₃Gas-solid phaseN-Alkyl-morpholine researchgate.net
MorpholineTrifluoroethylsulfateNone specifiedNot specifiedFluoroethylated amine mt.com

This table illustrates various N-alkylation and N-arylation reactions of morpholine, demonstrating the versatility of direct substitution on the nitrogen atom.

The success of the direct alkylation approach is contingent upon the availability of suitable halogenated pentane (B18724) precursors. While compounds like 1,5-dichloropentane and 1,5-dibromopentane (B145557) are commercially available, their synthesis is a fundamental organic transformation.

A common route to these precursors involves the di-halogenation of pentane-1,5-diol. This can be accomplished using a variety of halogenating agents. For instance, treatment of pentane-1,5-diol with thionyl chloride (SOCl₂) is a standard method for producing 1,5-dichloropentane. Similarly, phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can be used to synthesize 1,5-dibromopentane.

Another synthetic strategy is the ring-opening of cyclic ethers, such as tetrahydropyran (B127337) (THP). Cleavage of the ether linkage in THP with a strong acid like HBr or HCl in the presence of a Lewis acid can yield the corresponding 5-halopentan-1-ol, which can then be further halogenated at the hydroxyl group to give the desired dihalopentane. These methods provide access to the key electrophilic components required for the N-alkylation of morpholine.

Starting MaterialReagent(s)ProductReaction TypeRef.
Pentane-1,5-diolThionyl Chloride (SOCl₂)1,5-DichloropentaneHalogenationGeneral Knowledge
Pentane-1,5-diolPhosphorus Tribromide (PBr₃)1,5-DibromopentaneHalogenationGeneral Knowledge
TetrahydropyranHydrobromic Acid (HBr)1,5-DibromopentaneRing-opening/HalogenationGeneral Knowledge
Phenols2-bromo-2-chloro-1,1,1-trifluoroethane / KOHHalogenated Alkenyl EthersElimination/Substitution nih.gov

This table summarizes common synthetic routes for preparing dihalogenated alkane precursors essential for N-alkylation reactions.

Amine-Alkene Cyclization Strategies to Form Morpholinesorganic-chemistry.orgacs.orgresearchgate.net

Alternative to modifying a pre-existing morpholine ring, N-alkyl morpholines can be constructed through cyclization reactions where the nitrogen substituent is incorporated from the start. These methods build the heterocyclic ring from acyclic precursors.

A classical approach to forming the morpholine ring involves the intramolecular cyclization of an N-substituted diethanolamine. researchgate.net To synthesize this compound via this route, the required precursor would be N-(5-chloropentyl)diethanolamine.

This precursor can be synthesized by reacting 5-chloro-1-pentylamine with two equivalents of ethylene (B1197577) oxide. The subsequent cyclization of N-(5-chloropentyl)diethanolamine is typically achieved by dehydration under strong acidic conditions, for instance, by heating with concentrated sulfuric acid or phosphoric acid. The reaction proceeds via protonation of one of the hydroxyl groups, followed by intramolecular nucleophilic attack by the second hydroxyl group, eliminating a molecule of water to form the morpholine ring. This strategy is a powerful way to construct the morpholine core with the desired N-substituent already in place. A variety of methods have been developed for the synthesis of substituted morpholines from amino alcohols. thieme-connect.comnih.gov

More modern synthetic strategies include intramolecular hydroalkoxylation, which is an atom-economical method for forming cyclic ethers. organic-chemistry.org In the context of morpholine synthesis, this would involve the cyclization of a nitrogen-tethered unsaturated alcohol, such as an N-substituted-2-(allyloxy)ethanamine.

This reaction is typically catalyzed by transition metals (such as palladium, gold, or platinum) or other Lewis acids like boron trifluororide etherate. organic-chemistry.org The catalyst activates the alkene, making it susceptible to nucleophilic attack by the tethered hydroxyl group. The subsequent cyclization forms the six-membered morpholine ring. The stereoselectivity of this reaction can often be controlled by the choice of catalyst and ligands, providing a route to enantiomerically enriched substituted morpholines. organic-chemistry.org This method represents a more advanced approach compared to classical dehydration, often proceeding under milder conditions with higher functional group tolerance. organic-chemistry.org

Modern and Advanced Synthetic Routes for Morpholine Derivatives

Recent advancements in organic synthesis have provided a diverse toolkit for constructing the morpholine nucleus and its N-alkylated analogues. These methods offer improvements in efficiency, selectivity, and sustainability over classical approaches.

Catalysis has revolutionized the synthesis of heterocyclic compounds, including morpholines. By employing transition metals, organocatalysts, or enzymes, chemists can achieve transformations that are otherwise difficult, with high levels of control and efficiency. semanticscholar.orgmdpi.com

Transition metals, particularly palladium (Pd) and copper (Cu), are powerful catalysts for constructing the morpholine ring through intramolecular cyclization reactions. researchgate.net These methods often involve the formation of key carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds.

Palladium-catalyzed carboamination is a notable strategy for synthesizing substituted morpholines. nih.gov For instance, a four-step synthesis of cis-3,5-disubstituted morpholines utilizes a palladium-catalyzed reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide as the key step. nih.gov This approach provides the morpholine products as single stereoisomers in moderate to good yields. nih.gov Another palladium-catalyzed method involves a Wacker-type aerobic oxidative cyclization of alkenes, which allows access to various six-membered nitrogen heterocycles, including morpholines, using a base-free Pd(DMSO)₂(TFA)₂ catalyst. organic-chemistry.org

Copper-catalyzed reactions have also been employed in the synthesis of morpholine derivatives. For example, 3,4-dihydro-2H-1,4-benzoxazine derivatives can be synthesized through a domino reaction involving the ring-opening of aziridines with 2-halophenols, followed by a Cu-catalyzed coupling–cyclization step. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Morpholine Synthesis

Catalyst SystemSubstrate TypeReaction TypeKey Features
Pd(OAc)₂ / P(2-furyl)₃Substituted ethanolamine derivative & aryl/alkenyl bromideCarboaminationAsymmetric synthesis of cis-3,5-disubstituted morpholines. nih.gov
Pd(DMSO)₂(TFA)₂N-alkenyl-2-amino alcoholsWacker-type aerobic oxidative cyclizationBase-free conditions, access to various heterocyles. organic-chemistry.org
Cu-catalystAziridines and 2-halophenolsDomino ring-opening and coupling-cyclizationSynthesis of 3,4-dihydro-2H-1,4-benzoxazines. researchgate.net
Fe(III)-catalystVinyloxiranes and amino-alcoholsHeterocyclizationProvides di- and tri-substituted morpholines with good diastereoselectivity. organic-chemistry.org

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often with high stereoselectivity. nih.gov This approach has emerged as a powerful tool in "green chemistry". nih.gov In the context of morpholine synthesis, organocatalysts belonging to the class of ß-morpholine amino acids have been developed and tested. nih.gov Although morpholine-enamines typically show lower reactivity compared to pyrrolidine-based systems, new and efficient morpholine-based organocatalysts have been synthesized. nih.gov These catalysts have been successfully applied in reactions such as the 1,4-addition of aldehydes to nitroolefins, providing a green and direct route to highly functionalized chiral products. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. While specific biocatalytic methods for the direct synthesis of the morpholine ring are less commonly reported in the reviewed literature, the principles of biocatalysis are highly relevant to green chemistry approaches for producing chiral intermediates used in morpholine synthesis.

Table 2: Organocatalytic Approaches in Morpholine Chemistry

Catalyst TypeReactionKey Feature
ß-morpholine amino acids1,4-addition of aldehydes to nitroolefinsProvides access to highly functionalized chiral products via enamine catalysis. nih.gov
(S)-ProlineVarious reactionsIdentified as one of the "simplest enzymes" at the beginning of organocatalysis, demonstrating broad utility. nih.gov

Modern synthetic chemistry has increasingly turned to photoredox and electrochemical methods to drive reactions under mild conditions. These techniques use light or electricity, respectively, to generate highly reactive radical intermediates that can participate in bond-forming reactions. mdpi.comresearchgate.net

Photoredox catalysis, using visible light, has been applied to the synthesis of morpholine derivatives. For example, a photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes can produce substituted morpholines under continuous flow conditions with an inexpensive organic photocatalyst. organic-chemistry.org This method highlights a modern approach to forming C-N bonds. The generation of a morpholine radical via photoredox catalysis has been suggested as a key step in certain cross-coupling reactions, where morpholine acts as an effective amino radical transfer (ART) reagent. researchgate.netmdpi.com

Electrochemical synthesis offers another sustainable and controlled way to generate reactive species. mdpi.com The electrochemical oxidation of morpholine at an anode can form a morpholine radical, which can then react with other molecules. mdpi.com This has been demonstrated in the electrochemical reaction between quinoline (B57606) N-oxides and morpholine, catalyzed by Cu(OAc)₂, to produce aminoquinoline N-oxides. mdpi.com This method is advantageous due to its mild, room-temperature conditions and the ability to control the reaction by altering electrolysis parameters. mdpi.com

Table 3: Photoredox and Electrochemical Synthesis of Morpholine Derivatives

MethodCatalyst/MediatorSubstratesProduct TypeKey Features
Photoredox CatalysisOrganic Photocatalyst (TPP) & Lewis AcidSilicon amine protocol (SLAP) reagents & aldehydesSubstituted morpholinesContinuous flow conditions, scalable. organic-chemistry.org
Photoredox CatalysisIridium complexMorpholine & Aryl HalidesN-Aryl MorpholinesMorpholine acts as an Amino Radical Transfer (ART) reagent. researchgate.netmdpi.com
ElectrochemistryCu(OAc)₂Morpholine & Quinoline N-oxidesAminoquinoline N-oxidesMild, room-temperature conditions; process is controllable. mdpi.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgchemrxiv.orgchemrxiv.org These principles are increasingly being applied to the synthesis of N-alkyl morpholines, focusing on improving atom economy and reducing waste. google.com

A key goal of green chemistry is to develop "atom-economical" reactions, where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org This minimizes the generation of byproducts and waste. For the synthesis of N-alkyl morpholines, traditional N-alkylation methods often use alkyl halides, which generate salt byproducts.

A greener alternative for N-methylation is the use of dimethyl carbonate (DMC). asianpubs.org DMC is a non-toxic, environmentally friendly methylating agent that can replace hazardous reagents like methyl halides or dimethyl sulfate (B86663). asianpubs.org The synthesis of N-methylmorpholine from morpholine and DMC has been shown to be effective, with byproducts being methanol (B129727) and carbon dioxide, which are less problematic than inorganic salts. asianpubs.org

Table 4: Green and Sustainable Approaches to N-Alkyl Morpholine Synthesis

Method/ReagentStarting MaterialsTargetGreen Chemistry Principle
Dimethyl Carbonate (DMC)MorpholineN-MethylmorpholineUse of a non-toxic, green methylating agent; avoids salt byproducts. asianpubs.org
Ethylene Sulfate1,2-amino alcoholsMorpholine ringRedox-neutral, two-step protocol; eliminates waste from reduction steps. chemrxiv.orgchemrxiv.org
One-pot tandem reactionAminoalkyne substrates3-substituted morpholinesAtom-economical, avoids purification of intermediates. organic-chemistry.org
Catalytic HydrogenationDiethylene glycol, ammonia (B1221849), and an alcoholN-alkyl morpholineOne-step synthesis from simple raw materials. google.com

Green Chemistry Principles and Sustainable Synthesis of N-Alkyl Morpholines

Reduction of Waste Streams in Synthesis

The synthesis of this compound and other N-alkyl morpholines has traditionally involved methods that can generate significant waste streams. Modern synthetic approaches increasingly focus on green chemistry principles to mitigate environmental impact. Key strategies for waste reduction include the use of greener reagents, minimizing the number of synthetic steps, and employing catalytic processes.

A significant advancement in reducing waste is the move away from conventional alkylating agents like alkyl halides, which often lead to the formation of stoichiometric amounts of salt byproducts. asianpubs.org An alternative, greener route for N-alkylation is the use of dimethyl carbonate (DMC), which serves as a non-toxic methylating agent. asianpubs.org In the synthesis of N-methylmorpholine, DMC offers a distinct advantage over methyl halides as the byproducts are methanol and carbon dioxide. The methanol can be recycled to produce more DMC, creating a more atom-economical process. asianpubs.org While this specific example relates to methylation, the principle can be extended to other alkylations by using different dialkyl carbonates.

Another approach to waste reduction is the direct N-alkylation of morpholine with alcohols. researchgate.net This method, often carried out in the gas-solid phase over a heterogeneous catalyst such as CuO–NiO/γ–Al2O3, uses alcohols as the alkylating agent and produces water as the primary byproduct. researchgate.netresearchgate.net This catalytic approach avoids the use of halide-based alkylating agents and the resultant salt waste.

A one or two-step, redox-neutral protocol for the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate and potassium tert-butoxide has been reported as a greener alternative to traditional multi-step procedures that often involve chloroacetyl chloride and hydride reducing agents. chemrxiv.orgnih.govchemrxiv.orgorganic-chemistry.orgchemrxiv.org This newer method eliminates a synthetic step and the associated waste from the reduction of a morpholinone intermediate. chemrxiv.org

The table below summarizes a comparison of different synthetic routes for N-alkylation of morpholine, highlighting the byproducts and potential for waste reduction.

Table 1: Comparison of Synthetic Routes for N-Alkyl Morpholine Synthesis and Their Byproducts

Alkylation Method Alkylating Agent Typical Byproducts Waste Reduction Features Reference
Conventional Alkylation Alkyl Halides Halide Salts None; produces stoichiometric salt waste. asianpubs.org
Green Methylation Dimethyl Carbonate Methanol, Carbon Dioxide Methanol can be recycled. Avoids salt waste. asianpubs.org
Catalytic N-Alkylation Alcohols Water Water is the only byproduct, avoiding salt waste. researchgate.net

Regioselectivity and Stereoselectivity in the Synthesis of N-Alkyl Morpholines

Regioselectivity and stereoselectivity are critical considerations in the synthesis of substituted N-alkyl morpholines. In the case of this compound, the primary synthetic challenge is ensuring the selective N-alkylation of the morpholine nitrogen over any potential side reactions.

The N-alkylation of morpholine is a highly regioselective process. The nitrogen atom in morpholine is a secondary amine and is significantly more nucleophilic than the ether oxygen. This inherent difference in nucleophilicity directs the alkylation to the nitrogen atom, leading to the formation of the desired N-alkyl morpholine.

Stereoselectivity becomes a crucial factor when the morpholine ring or the alkyl chain contains chiral centers. While this compound itself is achiral, the synthesis of its more complex, substituted analogs often requires precise control of stereochemistry.

Several stereoselective methods for the synthesis of substituted morpholines have been developed. One such method involves the copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of β-hydroxy N-allylsulfonamides. This reaction can produce 2-aminomethyl morpholines with high diastereoselectivity. nih.gov Another strategy for achieving stereoselectivity is through Pd-catalyzed carboamination reactions of O-allyl ethanolamine derivatives, which can yield cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov

A highly regio- and stereoselective synthesis of substituted nonracemic morpholines can be achieved through the SN2-type ring-opening of activated aziridines and azetidines with halogenated alcohols, followed by base-mediated intramolecular cyclization. researchgate.net Furthermore, the use of ethylene sulfate for the conversion of 1,2-amino alcohols to morpholines has been shown to be selective for monoalkylation of the amine. chemrxiv.orgnih.govchemrxiv.orgorganic-chemistry.orgchemrxiv.org The degree of selectivity in this method is dependent on the structure of the reacting 1,2-amino alcohol. chemrxiv.orgnih.gov

The table below presents selected examples of stereoselective synthetic methods for substituted morpholines, highlighting the type of stereoselectivity achieved.

Table 2: Examples of Stereoselective Syntheses of Substituted Morpholines

Synthetic Method Key Reagents/Catalysts Type of Stereoselectivity Product Type Reference
Copper-Promoted Oxyamination Copper(II) 2-ethylhexanoate Diastereoselective 2-Aminomethyl morpholines nih.gov
Palladium-Catalyzed Carboamination Pd Catalyst Enantioselective (cis) 3,5-Disubstituted morpholines nih.gov
Ring-Opening of Activated Aziridines Lewis Acid, Base Regio- and Stereoselective Substituted nonracemic morpholines researchgate.net

Purification and Isolation Techniques for N-Chloroalkyl Morpholines

The purification and isolation of N-chloroalkyl morpholines, such as this compound, are critical steps to ensure the final product meets the required purity standards. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.

Common off-line purification methods include distillation, extraction, and chromatography. nih.gov For N-alkyl morpholines, vacuum distillation is a frequently employed technique, particularly for liquid products. google.com The process involves heating the crude product under reduced pressure to lower its boiling point, allowing for separation from less volatile impurities.

Liquid-liquid extraction is another valuable technique. For instance, after synthesis, the reaction mixture can be treated with water to dissolve inorganic salts and other water-soluble byproducts. google.com The N-alkyl morpholine, being less soluble in water, can then be extracted into an organic solvent.

In some cases, scavenger resins can be used for in-line purification, especially in flow chemistry setups. nih.gov These resins can selectively bind to and remove unreacted reagents or certain byproducts, simplifying the workup process.

For N-chloramines, which can be unstable, continuous-flow approaches that generate and immediately react the compound can avoid the need for purification and isolation of the intermediate. researchgate.net While this compound is not an N-chloramine, the principle of minimizing the handling of potentially reactive intermediates is relevant.

The table below outlines common purification techniques applicable to N-chloroalkyl morpholines.

Table 3: Purification and Isolation Techniques for N-Chloroalkyl Morpholines

Technique Principle of Separation Applicability Reference
Vacuum Distillation Difference in boiling points under reduced pressure. Purification of liquid N-alkyl morpholines from non-volatile impurities. google.com
Liquid-Liquid Extraction Differential solubility of the product and impurities in two immiscible liquid phases. Removal of water-soluble byproducts and salts. google.com
Scavenger Resins Selective binding of impurities to a solid support. In-line purification in flow synthesis to remove excess reagents or byproducts. nih.gov

Chemical Reactivity and Derivatization Strategies of 4 5 Chloropentyl Morpholine

Nucleophilic Substitution Reactions at the Chloropentyl Chain

The primary alkyl chloride functionality of 4-(5-chloropentyl)morpholine is highly susceptible to nucleophilic substitution reactions, typically following an SN2 mechanism. This pathway allows for the direct replacement of the chlorine atom with a wide array of nucleophiles, making the compound a versatile starting material for introducing a morpholinopentyl moiety into other molecules.

Nitrogen-based nucleophiles readily react with this compound to form new carbon-nitrogen bonds.

Amines : Primary and secondary amines can displace the chloride to yield more complex diamines. However, the direct reaction with ammonia (B1221849) or primary amines can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts as byproducts. libretexts.org A more controlled method for synthesizing a primary amine derivative is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a protected nitrogen source. libretexts.org

Azides : The azide (B81097) ion (N₃⁻) is an excellent nucleophile for SN2 reactions and provides a clean, efficient route to introduce a nitrogen function. masterorganicchemistry.com The reaction of this compound with sodium azide produces 4-(5-azidopentyl)morpholine. This azide derivative is a stable intermediate that can be readily reduced, for example with sodium borohydride (B1222165) or via catalytic hydrogenation, to the corresponding primary amine, 4-(5-aminopentyl)morpholine, thus avoiding the issue of over-alkylation. masterorganicchemistry.comnih.gov

Table 1: Reactions with Nitrogen-Containing Nucleophiles

Reactant Nucleophile Product Reaction Type
This compound Ammonia (NH₃) 4-(5-Aminopentyl)morpholine & byproducts Nucleophilic Substitution
This compound Diethylamine N,N-Diethyl-5-(morpholin-4-yl)pentan-1-amine Nucleophilic Substitution
This compound Sodium Azide (NaN₃) 4-(5-Azidopentyl)morpholine Nucleophilic Substitution

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Carboxylates)

Oxygen-based nucleophiles, such as alcohols and carboxylates, can be used to form ethers and esters, respectively.

Alcohols/Alkoxides : While alcohols themselves are weak nucleophiles, their conjugate bases, alkoxides (RO⁻), are strong nucleophiles that readily displace the chloride from this compound to form ethers. This reaction, a variation of the Williamson ether synthesis, is typically carried out by first deprotonating the desired alcohol with a strong base like sodium hydride (NaH).

Carboxylates : Carboxylate salts (RCOO⁻Na⁺), derived from carboxylic acids, are effective nucleophiles for creating ester linkages. libretexts.org The reaction proceeds via a standard SN2 mechanism, where the carboxylate anion attacks the electrophilic carbon, displacing the chloride and forming the corresponding ester derivative. libretexts.org

Table 2: Reactions with Oxygen-Containing Nucleophiles

Reactant Nucleophile Product Reaction Type
This compound Sodium Ethoxide (NaOEt) 4-(5-Ethoxypentyl)morpholine Williamson Ether Synthesis
This compound Sodium Acetate (CH₃COONa) 5-(Morpholin-4-yl)pentyl acetate Nucleophilic Substitution

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles and react efficiently with primary alkyl halides like this compound. The reaction results in the formation of a stable carbon-sulfur bond, yielding thioethers (sulfides). The high nucleophilicity of sulfur often allows these reactions to proceed under mild conditions with high yields. A closely related compound, 4-(3-(phenylthio)propyl)morpholine, has been synthesized using this type of reaction, highlighting the utility of this approach. sciengine.com

Table 3: Reactions with Sulfur-Containing Nucleophiles

Reactant Nucleophile Product Reaction Type
This compound Sodium thiophenoxide (PhSNa) 4-(5-(Phenylthio)pentyl)morpholine Nucleophilic Substitution
This compound Sodium hydrosulfide (B80085) (NaSH) 5-(Morpholin-4-yl)pentane-1-thiol Nucleophilic Substitution

Formation of Quaternary Ammonium Salts and Zwitterionic Species

The tertiary amine of the morpholine (B109124) ring can act as a nucleophile, but the terminal chloride allows the entire molecule to function as an alkylating agent. This duality enables the formation of various charged species.

Quaternary Ammonium Salts : These are ionic compounds with a positively charged nitrogen atom bonded to four alkyl or aryl groups. scienceinfo.com this compound can participate in their formation in two main ways. First, it can act as an alkylating agent in a Menschutkin reaction, where it reacts with another tertiary amine (e.g., trimethylamine) to form a quaternary ammonium salt. scienceinfo.com Second, it can react with a nucleophile that can then participate in a second reaction; for instance, reaction with a diamine could lead to the formation of a bis-quaternary ammonium salt. google.comnih.gov

Zwitterionic Species : A zwitterion is a neutral molecule with both positive and negative charges. A zwitterionic species could potentially be formed via an intramolecular reaction, though this is less common. A more direct route involves reacting this compound with a molecule containing both a nucleophilic group and an acidic group, such as an amino acid. For example, the amino group of glycine (B1666218) could displace the chloride, and the resulting secondary amine could be protonated by the carboxylic acid group, yielding a zwitterionic product.

Table 4: Formation of Charged Species

Reactant(s) Product Type Example Product
This compound + Trimethylamine Quaternary Ammonium Salt 5-(Morpholin-4-yl)-N,N,N-trimethylpentan-1-aminium chloride
This compound + Glycine Zwitterionic Species (Carboxymethyl)(5-(morpholin-4-yl)pentyl)ammonium

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

Due to its versatile reactivity, this compound is a valuable building block for constructing more elaborate molecules, particularly in the field of medicinal chemistry where the morpholine motif is prevalent. atamankimya.comresearchgate.net

The this compound scaffold can be elaborated into more complex heterocyclic structures. The initial nucleophilic substitution at the chloride provides a tethered morpholine unit, which can then be used to direct or participate in subsequent cyclization reactions.

For example, morpholine derivatives have been used to synthesize new heterocyclic systems like 1,2,4-triazoles. researchgate.net In a representative synthetic pathway, a morpholine derivative is first converted to an acetohydrazide, then to a semithiocarbazide, which is finally cyclized to form a 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. researchgate.net

Another powerful application is in the synthesis of indoles. Enamines derived from morpholine, such as 4-(cyclohexen-1-yl)morpholine, can react with α-halo ketones or their equivalents (like chloropyruvates) in what is known as the Feist-Benary furan (B31954) synthesis, which can also be adapted to form pyrrole (B145914) and indole (B1671886) systems. sorbonne-universite.fr By analogy, the morpholinopentyl group can be incorporated into a structure that is then cyclized to form a larger, more complex heterocyclic framework, with the morpholine ring remaining as a key substituent.

Table 5: Application as a Precursor for Heterocyclic Systems

Starting Morpholine Derivative Reaction Sequence Resulting Heterocycle
Morpholine Acylation, hydrazinolysis, cyclization 1,2,4-Triazole researchgate.net
4-(Cyclohexenyl)morpholine Reaction with chloropyruvate Tetrahydroindole sorbonne-universite.fr

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates all or most of the starting materials. tcichemicals.comnih.gov Such reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity, which is particularly useful in medicinal chemistry and drug discovery. tcichemicals.comnih.gov

While specific literature detailing the use of this compound as a primary reactant in a multi-component reaction is not abundant, its structure is well-suited for such applications. The morpholine unit can serve as the amine component in several named MCRs. For instance, in the Mannich reaction, morpholine is a common choice for the amine that condenses with a non-enolizable aldehyde (like formaldehyde) and a carbon acid to form a "Mannich base". beilstein-journals.orgorganic-chemistry.org Similarly, the Petasis borono-Mannich reaction involves the reaction of an amine, a carbonyl compound, and an organoboronic acid, where secondary amines like morpholine are frequently employed. dokumen.pub

The key advantage of using this compound in these contexts is the introduction of a reactive alkyl chloride handle. This allows for post-MCR modifications, where the chloropentyl chain can be derivatized through nucleophilic substitution. This two-stage approach—using the morpholine in an MCR followed by derivatization of the chloroalkyl chain—enables the synthesis of complex molecular libraries from simple starting materials. For example, a molecule assembled via a Mannich reaction could subsequently be attached to another molecule, a surface, or a polymer through its pendant chloropentyl group.

Table 1: Potential Roles of this compound in Multi-Component Reactions

MCR Type Role of Morpholine Moiety Role of Chloropentyl Chain Potential Outcome
Mannich Reaction Secondary amine component Latent functional handle for post-reaction modification Synthesis of β-amino carbonyl compounds with a reactive side chain
Petasis Reaction Amine component Functional tail for subsequent derivatization Creation of α-amino acids or allylamines with an anchor point for further chemistry. dokumen.pub
Ugi/Passerini Reactions Not a direct component Could be part of the carboxylic acid or isocyanide input Introduces the morpholinopentyl moiety as part of a larger, peptide-like scaffold. beilstein-journals.orgorganic-chemistry.org

Integration into Polymeric Structures and Materials Science

The dual functionality of this compound makes it a valuable monomer for modifying existing polymers or creating new ones with tailored properties. The morpholine group can impart hydrophilicity, basicity, and a potential coordination site for metal ions, while the alkyl chloride provides a reactive site for polymerization or grafting.

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). nih.govrsc.org These methods allow for the precise construction of polymers with defined architectures. rsc.org

This compound can be incorporated into copolymers through several synthetic strategies:

Conversion to a Polymerizable Monomer: The terminal chloride can be transformed into a polymerizable group. For example, substitution with potassium methacrylate (B99206) would yield 5-(morpholino)pentyl methacrylate. This new monomer, containing the morpholine unit, could then be copolymerized with other monomers like methyl methacrylate or styrene (B11656) using standard radical polymerization techniques to create random or block copolymers.

Use as an Initiator: The alkyl chloride functionality could potentially serve as an initiator for ATRP, allowing for the growth of a polymer chain directly from the pentyl group. This would result in a polymer with a terminal morpholine group.

Post-Polymerization Modification: A pre-formed polymer containing electrophilic groups (e.g., poly(glycidyl methacrylate)) could be modified by reacting it with the morpholine nitrogen of this compound. Alternatively, a polymer with alkyne side chains could be coupled with an azide-functionalized version of the molecule (prepared by substituting the chloride with sodium azide) via an azide-alkyne "click" cycloaddition reaction. nih.gov

The incorporation of morpholine-containing units, such as those derived from N-acryloylmorpholine (NAM), has been shown to produce biocompatible and thermoresponsive polymers, highlighting the utility of the morpholine moiety in advanced materials. nih.gov The synthesis of amphiphilic miktoarm star block copolymers containing poly(N-acryloylmorpholine) has been achieved through a combination of RAFT and ring-opening polymerization, demonstrating the compatibility of morpholine-based monomers with modern polymerization methods. nih.gov

Cross-linking involves the formation of covalent bonds to join two or more polymer chains, creating a three-dimensional network that enhances the mechanical strength and thermal stability of the material. thermofisher.comrevistapielarieincaltaminte.ro this compound is a candidate for a cross-linking agent due to its two distinct reactive sites.

It can function as a bridge between different polymer chains containing complementary functional groups. For instance, in a system containing a blend of two polymers—one with acidic pendant groups (e.g., poly(acrylic acid)) and another with nucleophilic groups (e.g., a polyamine)—this compound could act as a linker. The basic morpholine nitrogen would form an ionic bond or react with the acidic polymer, while the alkyl chloride would undergo nucleophilic substitution with the amine groups of the second polymer, thus covalently linking the two chains. This approach is conceptually similar to how various cross-linking agents with different reactive ends are used to conjugate biomolecules or build complex polymer networks. nih.gov

Furthermore, the molecule can act as a modifier for materials surfaces. By grafting it onto a surface, the morpholine units can alter surface properties such as hydrophilicity, charge, and coordinating ability, which is useful for creating biocompatible coatings or materials with specific binding properties.

Transformations Involving the Morpholine Nitrogen and Ring System

The morpholine ring is a stable heterocycle, but its nitrogen and carbon atoms can participate in a variety of chemical transformations, including oxidation, reduction, ring-opening, and rearrangement reactions. wikipedia.org

The tertiary amine of the morpholine ring is readily oxidized to form a morpholine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). A well-known example is N-Methylmorpholine N-oxide (NMMO), which is widely used as a co-oxidant in reactions like the Sharpless asymmetric dihydroxylation and other osmium-catalyzed oxidations. wikipedia.orgatamankimya.com NMMO regenerates the primary catalytic oxidant, allowing it to be used in smaller, safer quantities. wikipedia.orgatamankimya.com Similarly, the nitrogen in this compound can be oxidized to form this compound N-oxide.

These N-oxides are not just intermediates; they can have their own unique reactivity and applications. For instance, the N-oxide of a morpholine-containing substance P antagonist was found to undergo novel thermal rearrangements. nih.gov Furthermore, morpholine N-oxides can be by-products in certain electrochemical reactions where they act as oxygen donors. mdpi.com The N-oxide functionality can be reduced back to the tertiary amine using common reducing agents, such as catalytic hydrogenation or phosphine (B1218219) reagents, restoring the original morpholine structure.

Although the morpholine ring is generally stable, it can be opened or rearranged under specific reaction conditions, leading to the formation of different molecular structures.

Ring-Opening Reactions:

Oxidative Cleavage: A method for the oxidative ring-opening of morpholine derivatives using visible light as an energy source and oxygen as the oxidant has been developed. google.com This process cleaves the C(sp³)–C(sp³) bond of the morpholine ring under mild conditions, avoiding the need for transition metals or harsh reagents. google.com

Polymerization: Morpholine-2,5-diones, which are cyclic diester-amides, undergo ring-opening polymerization (ROP) to form poly(ester amide)s, a class of biodegradable polymers with potential biomedical applications. rsc.orgresearchgate.net

Synthesis via Ring-Opening: Morpholines themselves can be synthesized through the ring-opening of other smaller rings. For example, the S(N)2-type ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization, provides a route to substituted morpholines. researchgate.net Gold catalysts have also been used to achieve a tandem nucleophilic ring-opening of aziridines followed by cyclization to form morpholine derivatives. rsc.org

Rearrangement Reactions:

N-Oxide Mediated Rearrangements: As mentioned, the N-oxide of a complex morpholine derivative was shown to undergo unusual thermal rearrangements, including a facile rsc.orgresearchgate.net-sigmatropic shift. nih.gov

Lewis Acid-Catalyzed Rearrangements: Zinc chloride has been used to catalyze a cyclizative 1,2-rearrangement to efficiently synthesize morpholin-2-ones bearing difficult-to-access aza-quaternary stereocenters. researchgate.net Another strategy involves a halonium-based approach for the regioselective oxyamination of olefins, which can lead to either morpholine synthesis or Claisen rearrangement products. nih.gov

These reactions demonstrate the chemical versatility of the morpholine ring system, allowing it to be transformed into a variety of other valuable chemical structures.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 4-(5-Chloropentyl)morpholine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's connectivity and spatial arrangement can be constructed. nih.gov

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectroscopy

Proton (¹H) NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments within the molecule are observed. The protons on the morpholine (B109124) ring typically appear as multiplets due to their coupling with adjacent protons. Specifically, the protons on the carbons adjacent to the oxygen atom (O-CH₂) resonate at a different chemical shift than those adjacent to the nitrogen atom (N-CH₂). The protons of the pentyl chain also give rise to a series of signals, with their chemical shifts influenced by their proximity to the electron-withdrawing chlorine atom and the morpholine nitrogen. For instance, the methylene (B1212753) group directly attached to the chlorine atom (-CH₂Cl) would be expected to have the most downfield shift within the pentyl chain. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure. savemyexams.com

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atoms of the morpholine ring adjacent to the heteroatoms (oxygen and nitrogen) show characteristic chemical shifts. The five carbon atoms of the chloropentyl chain are also distinguishable, with their resonances influenced by the attached chlorine and morpholine groups. Proton-decoupled ¹³C NMR spectra, where the coupling between carbon and hydrogen atoms is removed, result in a simplified spectrum with single lines for each carbon, which aids in counting the number of unique carbon environments. libretexts.org

Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
Assignment δ (ppm)
Morpholine H (O-CH₂)~3.7
Morpholine H (N-CH₂)~2.4
Pentyl H (-NCH₂-)~2.3
Pentyl H (-CH₂Cl)~3.5
Pentyl H (internal CH₂)1.3 - 1.7

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further solidify the structural assignment and resolve any ambiguities from one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons along the pentyl chain and within the morpholine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct and unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. columbia.edu

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with chromatographic separation techniques, it allows for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For the analysis of this compound, GC-MS can be a suitable technique, particularly if the compound is sufficiently volatile or can be converted into a more volatile derivative. etamu.edu In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. etamu.eduf1000research.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pathways. For instance, the cleavage of the C-Cl bond or the fragmentation of the morpholine ring would produce characteristic ions. nih.gov Some studies have explored the derivatization of morpholine and its analogues to enhance their volatility and detection by GC-MS. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

LC-MS is a highly versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgeuropeanpharmaceuticalreview.com It is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound. The sample is first separated by LC, and the eluent is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. thermofisher.com Techniques like electrospray ionization (ESI) are commonly used for this purpose. wikipedia.org The resulting mass spectrum provides the molecular weight and fragmentation information, similar to GC-MS. The development of LC-MS methods has been crucial for the determination of morpholine residues in various matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. vit.ac.inbioanalysis-zone.com This high accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. innovareacademics.in By comparing the experimentally measured accurate mass to the calculated theoretical mass for a proposed formula (C₉H₁₈ClNO for this compound), the molecular formula can be confirmed. matrix-fine-chemicals.com This is a powerful tool for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com HRMS is often used in conjunction with LC or GC to provide definitive identification of unknown compounds or to confirm the identity of synthesized molecules. innovareacademics.inscispace.com

Technique Information Obtained Application to this compound
GC-MS Molecular weight and fragmentation pattern of volatile compounds. etamu.eduIdentification based on retention time and mass spectrum, particularly if derivatized. nih.gov
LC-MS Molecular weight and fragmentation pattern of non-volatile compounds. wikipedia.orgDirect analysis without derivatization, providing molecular weight and structural information. nih.gov
HRMS Highly accurate mass measurement and determination of elemental composition. vit.ac.ininnovareacademics.inUnambiguous confirmation of the molecular formula (C₉H₁₈ClNO). matrix-fine-chemicals.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. scienceready.com.aulmu.edu By measuring the absorption of infrared radiation at specific frequencies, an IR spectrum provides a unique molecular fingerprint. lmu.edumvpsvktcollege.ac.in In the analysis of this compound, IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its distinct structural features.

The presence of the morpholine ring, a tertiary amine, means the absence of N-H bond stretching vibrations, which typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines. lmu.edumvpsvktcollege.ac.in Key absorptions for this compound would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the chloropentyl chain and the morpholine ring are expected in the 2850–3000 cm⁻¹ range. libretexts.org

C-N Stretching: The stretching of the C-N bond within the morpholine ring typically appears in the 1000-1250 cm⁻¹ region. lmu.edu

C-O-C Stretching: The ether linkage within the morpholine ring will produce a strong C-O-C stretching band, generally observed between 1000 cm⁻¹ and 1300 cm⁻¹.

C-Cl Stretching: The presence of the chloroalkane functional group is confirmed by a C-Cl stretching absorption, which is typically found in the 600–800 cm⁻¹ range.

The following table summarizes the expected IR absorption bands for the functional groups in this compound.

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Alkane (from pentyl chain and morpholine)C-H2850–3000
Tertiary Amine (morpholine)C-N1000–1250
Ether (morpholine)C-O-C1000–1300
HaloalkaneC-Cl600–800

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of this compound and for isolating it from reaction mixtures or impurities. openaccessjournals.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose. researchgate.net

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. openaccessjournals.comslideshare.net For the analysis of morpholine and its derivatives, reverse-phase HPLC (RP-HPLC) is often utilized. ejgm.co.uksielc.com

Method development for this compound would involve optimizing several parameters to achieve efficient separation and accurate quantification:

Stationary Phase: A C18 column is a common choice for the separation of moderately polar to nonpolar compounds like this compound. ejgm.co.uk

Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase for analyzing morpholine derivatives. rsc.orgresearchgate.net The ratio can be adjusted to optimize the retention time and resolution. For mass spectrometry detection, a volatile acid like formic acid may be added to the mobile phase. sielc.com

Detector: A UV detector is commonly used, although for compounds lacking a strong chromophore, a derivatization step might be necessary to enhance detection. rsc.orgrsc.org Alternatively, a mass spectrometer (LC-MS) can be used for more sensitive and specific detection.

A typical HPLC method for a related morpholine analog, 4-phenyl-morpholine, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentrations. ejgm.co.uk

The following table outlines a potential starting point for an HPLC method for this compound.

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) ejgm.co.uk
Mobile Phase Acetonitrile/Water gradient rsc.orgresearchgate.net
Flow Rate 1.0 mL/min ejgm.co.uk
Detection UV at a suitable wavelength or Mass Spectrometry
Injection Volume 20 µL ejgm.co.uk

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov Given the likely volatility of this compound, GC is a suitable method for its purity assessment and quantification. restek.comiarc.fr

Key aspects of a GC method for this compound include:

Column: A capillary column with a suitable stationary phase, such as a DB-1701, is often used for the separation of morpholine and its derivatives. mdpi.com

Injector and Detector Temperature: The injector and detector temperatures must be high enough to ensure the complete vaporization of the sample without causing thermal degradation.

Oven Temperature Program: A temperature program, where the oven temperature is gradually increased, is typically used to achieve good separation of compounds with different boiling points. mdpi.com

Detector: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. iarc.fr For more definitive identification, a Mass Spectrometer (GC-MS) can be employed, providing both retention time data and a mass spectrum of the compound. nih.govmdpi.com

A study on the quantification of morpholine in fruit samples used a GC-MS method with a DB-1701 column and a temperature program starting at 100°C. mdpi.com This provides a basis for developing a method for this compound.

The table below summarizes a potential set of GC conditions for the analysis of this compound.

ParameterCondition
Column DB-1701 (or similar mid-polarity phase) mdpi.com
Injector Temperature 250 °C mdpi.com
Oven Program Initial temp. 100°C, ramp to 250°C mdpi.com
Detector FID or MS iarc.frmdpi.com
Carrier Gas Helium or Nitrogen

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. wikipedia.org

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is then used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.gov

For morpholine-containing compounds, X-ray crystallography has been used to:

Confirm the chair conformation of the morpholine ring. iucr.orgnih.gov

Determine the packing of molecules in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding. iucr.orgiucr.org

Elucidate the precise geometry of the entire molecule. mdpi.com

The table below lists the kind of structural data that can be obtained from an X-ray crystallographic analysis of this compound.

Structural ParameterInformation Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions Details of hydrogen bonds and other non-covalent interactions.

Computational and Theoretical Chemistry Investigations of 4 5 Chloropentyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental tools for understanding the electronic structure and geometry of molecules at the atomic level.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like 4-(5-Chloropentyl)morpholine, which contains a flexible pentyl chain and a morpholine (B109124) ring that can adopt different conformations (like chair and boat forms), MD simulations can explore the vast landscape of possible shapes, or conformers. nih.govscispace.com By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated and energetically favorable conformations, providing insight into its dynamic behavior in different environments. nih.gov

In Silico Prediction of Reaction Mechanisms and Transition States

In silico (computer-based) methods can be used to model chemical reactions. By applying quantum mechanics, it is possible to map out the potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. datapdf.com These calculations can locate the structure and energy of transition states—the high-energy intermediates that govern the reaction rate. This allows for the prediction of reaction mechanisms and kinetics without performing the actual experiment.

Cheminformatics Approaches for Structural Relationship Analysis

Cheminformatics involves the use of computational methods to analyze chemical data. For a molecule like this compound, cheminformatics tools could be used to compare its structural and physicochemical properties to a large database of other compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate structural features with biological activity. nih.gov This type of analysis can help predict the properties or potential biological effects of a molecule based on its similarity to known compounds. nih.gov

Emerging Research Directions and Future Perspectives in Chloroalkyl Morpholine Chemistry

Development of Next-Generation Sustainable Synthetic Methodologies

The traditional synthesis of morpholine (B109124) derivatives often involves multi-step procedures and the use of hazardous reagents. researchgate.net Current research is intensely focused on developing greener, more efficient, and economically viable synthetic routes. The principles of green chemistry are being actively applied to the synthesis of chloroalkyl morpholines, aiming to reduce waste, minimize energy consumption, and utilize less toxic substances.

Recent advancements in synthetic organic chemistry offer promising avenues for the sustainable production of compounds like 4-(5-Chloropentyl)morpholine. For instance, one- or two-step, redox-neutral protocols using inexpensive and readily available reagents are being developed for the synthesis of morpholines from 1,2-amino alcohols. nih.govorganic-chemistry.org A notable example is the use of ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) which presents an environmentally benign alternative to traditional methods that often employ harsh reagents like chloroacetyl chloride. chemrxiv.orgchemrxiv.org These modern methods emphasize atom economy and selective transformations, leading to higher yields and purer products. nih.govchemrxiv.org The application of transition metal catalysis and photocatalytic methods is also being explored to facilitate the construction of the morpholine ring under milder conditions. researchgate.netorganic-chemistry.org

Future research will likely focus on continuous flow synthesis, which offers advantages in terms of safety, scalability, and process control. The integration of biocatalysis, using enzymes to perform specific chemical transformations, also represents a promising frontier for the sustainable synthesis of complex morpholine derivatives.

Table 1: Comparison of Synthetic Methodologies for Morpholine Derivatives

MethodologyKey FeaturesAdvantages
Traditional Methods Multi-step; use of reagents like chloroacetyl chloride. chemrxiv.orgWell-established procedures.
Green Chemistry Approaches One- or two-step protocols; redox-neutral; use of reagents like ethylene sulfate. nih.govorganic-chemistry.orgHigh yield, reduced waste, improved safety, cost-effective. chemrxiv.orgchemrxiv.org
Catalytic Methods Transition metal catalysis, photocatalysis. researchgate.netorganic-chemistry.orgMild reaction conditions, high selectivity. researchgate.net
Future Methodologies Continuous flow synthesis, biocatalysis.Enhanced safety, scalability, and sustainability.

Strategic Design of Functional Materials Utilizing this compound as a Building Block

The unique structure of this compound makes it an attractive monomer or precursor for the design of advanced functional materials. e3s-conferences.org The morpholine moiety can impart desirable properties such as improved solubility, thermal stability, and the ability to coordinate with metal ions, while the terminal chloroalkyl chain provides a reactive handle for polymerization or covalent attachment to surfaces. e3s-conferences.orgmdpi.com

In the realm of polymer science, this compound can be used to synthesize a variety of functional polymers. mdpi.com For example, it can be used as a monomer in the synthesis of polyamines or polyethers with pendant morpholine groups. These polymers are being investigated for applications in areas such as:

Biomedical Materials: The morpholine group is known to improve the biocompatibility and pharmacokinetic properties of molecules, making these polymers candidates for drug delivery systems and tissue engineering scaffolds. e3s-conferences.orgmdpi.com

Water Treatment: The chelating ability of the morpholine nitrogen and ether oxygen can be exploited to create materials for the removal of heavy metal ions from wastewater.

Coatings and Adhesives: Incorporation of the morpholine unit can enhance adhesion and provide corrosion resistance. e3s-conferences.org

Furthermore, the reactive chloropentyl group allows for the grafting of these morpholine-containing polymers onto various substrates, such as silica, cellulose, or metal surfaces, to create functionalized surfaces with tailored properties. The design of these materials is a rapidly growing area, with a constant need for new materials with specific and stable functional properties responsive to external stimuli. mdpi.com

Advanced Analytical Method Development for Structural Characterization in Complex Matrices

As this compound and its derivatives find use in more complex systems, such as biological environments or advanced material composites, the need for sophisticated analytical techniques for their detection, identification, and quantification becomes paramount. The structural elucidation of these compounds relies on a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the molecular structure. nih.gov Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. nih.govijpsdronline.com These methods help in confirming the connectivity of atoms within the molecule.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is another critical tool. mdpi.com It provides accurate molecular weight information and fragmentation patterns that serve as a fingerprint for the molecule, aiding in its identification. ijprs.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the parent molecule and its fragments. researchgate.net The high sensitivity of LC-MS allows for the detection of trace amounts of the compound in complex matrices like biological fluids or environmental samples. mdpi.com

The development of robust analytical methods is crucial for quality control during synthesis, for studying the fate of these molecules in biological systems (metabolomics), and for understanding their role and behavior within functional materials.

Table 2: Key Analytical Techniques for Characterization

TechniqueInformation ProvidedApplication
¹H and ¹³C NMR Basic structural framework, chemical environment of protons and carbons. nih.govRoutine structural confirmation.
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms, detailed structural elucidation. ijpsdronline.comUnambiguous structure determination of novel derivatives.
LC-MS/HRMS Molecular weight, fragmentation patterns, elemental composition. ijprs.comresearchgate.netIdentification and quantification in complex mixtures. mdpi.com
HPLC Purity assessment. mdpi.comQuality control of synthesized compounds.

Synergistic Applications of Computational and Experimental Chemistry in Chloroalkyl Morpholine Research

The integration of computational chemistry with experimental work is accelerating the pace of research and development in the field of chloroalkyl morpholines. nih.gov This synergistic approach allows for the rational design of molecules and materials with desired properties, reducing the time and cost associated with trial-and-error experimentation. researchgate.net

Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to predict a wide range of properties for this compound and its derivatives. nih.gov These include:

Molecular Geometry and Electronic Structure: Understanding the stable conformations and the distribution of electrons in the molecule.

Reactivity Prediction: Identifying the most likely sites for chemical reactions on both the morpholine ring and the chloropentyl chain.

Interaction with Other Molecules: Simulating how the molecule might bind to a biological target (e.g., a protein) or interact with other components in a material. nih.govresearchgate.net

Spectroscopic Properties: Predicting NMR and other spectral data to aid in the interpretation of experimental results.

These computational predictions guide the experimental chemist in designing synthetic targets and planning experiments. routledge.com For example, molecular docking studies can identify morpholine derivatives with a high predicted binding affinity for a particular enzyme, prioritizing them for synthesis and biological evaluation. mdpi.comnih.gov Similarly, simulations can help in designing polymers with specific mechanical or thermal properties. nih.gov This iterative cycle of prediction, synthesis, and testing is a powerful paradigm for the discovery of new drugs and materials. researchgate.net

Exploration of Novel Chemical Transformations of the Chloropentyl and Morpholine Moieties

Research into novel chemical reactions of this compound is crucial for expanding its synthetic utility and creating a wider diversity of functional molecules. The two distinct reactive sites in the molecule offer a rich landscape for chemical exploration.

Transformations of the Chloropentyl Moiety: The terminal alkyl chloride is a versatile functional group that can participate in a variety of classical and modern chemical reactions. Beyond standard nucleophilic substitution reactions (e.g., with amines, thiols, azides), researchers are exploring more advanced transformations such as:

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be used to form new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, vinyl, or other complex fragments.

Atom Transfer Radical Polymerization (ATRP): The alkyl chloride can act as an initiator for ATRP, enabling the growth of well-defined polymer chains from the end of the pentyl group.

Organometallic Chemistry: Conversion of the chloride to an organometallic reagent (e.g., a Grignard or organolithium reagent) opens up a vast array of possibilities for C-C bond formation.

Transformations of the Morpholine Moiety: While the morpholine ring is generally stable, its nitrogen atom provides a site for functionalization. nih.gov Current research is looking beyond simple N-alkylation or acylation. Novel transformations could include:

Ring-Opening Reactions: Under specific catalytic conditions, the morpholine ring could be opened to yield linear amino ether structures, which themselves are valuable synthetic intermediates.

C-H Functionalization: Direct, regioselective functionalization of the C-H bonds adjacent to the nitrogen or oxygen atoms in the morpholine ring is a major goal in modern organic synthesis. This would allow for the introduction of new substituents without pre-functionalization.

Generative AI in Reaction Discovery: The use of artificial intelligence and machine learning algorithms is an emerging strategy to predict and discover entirely new chemical reactions that are not based on prior chemical intuition. nih.gov

By exploring these novel transformations, chemists can unlock the full potential of this compound as a versatile scaffold for the construction of complex molecules with diverse applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Chloropentyl)morpholine, and how can reaction efficiency and purity be maximized?

  • Methodology : The synthesis of morpholine derivatives often involves nucleophilic substitution or condensation reactions. For example, sodium hydroxide can catalyze the reaction between amines and alkyl halides under controlled conditions . Chromatographic techniques (e.g., HPLC or TLC) should monitor reaction progress to ensure purity (>98% by GC-MS) and minimize side products . Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized using factorial experimental design to enhance yield and reproducibility .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the morpholine ring and chloropentyl substituent. Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups like C-Cl and morpholine C-O-C bonds . High-resolution X-ray crystallography (via SHELX software) can resolve stereochemical ambiguities in crystalline samples .

Q. How can the stability and degradation pathways of this compound be evaluated under varying storage conditions?

  • Methodology : Accelerated stability studies (e.g., exposure to heat, light, or humidity) combined with LC-MS analysis identify degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions . Oxidative and hydrolytic stability should be tested using radical initiators (e.g., AIBN) and pH-varied buffers .

Advanced Research Questions

Q. What computational strategies can predict the biological interactions and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations model electron distribution and reactive sites (e.g., chloropentyl group’s electrophilicity). Molecular docking (AutoDock Vina) simulates binding to biological targets (e.g., enzymes or receptors), while Molecular Dynamics (MD) simulations assess conformational stability in aqueous environments . Pharmacophore mapping identifies structural motifs responsible for observed bioactivity .

Q. How can researchers resolve contradictions in solubility and partitioning data across different experimental models?

  • Methodology : Use standardized shake-flask assays (24-hour equilibration in PBS pH 7.4) to measure aqueous solubility and logP values . Compare results with computational predictions (e.g., COSMO-RS or Abraham solvation models). For in vitro studies, ensure consistency in solvent systems (e.g., DMSO concentration ≤1% v/v) to avoid artifacts .

Q. What experimental designs are suitable for elucidating structure-activity relationships (SAR) of this compound analogs?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., varying alkyl chain length or halogen position). Evaluate biological activity (e.g., enzyme inhibition or cytotoxicity) using dose-response assays (IC₅₀ determination). Multivariate analysis (PCA or PLS) correlates structural descriptors (Hammett σ, steric parameters) with activity trends .

Q. How can advanced spectroscopic techniques clarify mechanistic pathways in the compound’s chemical transformations?

  • Methodology : In situ FT-IR or Raman spectroscopy monitors reaction intermediates during oxidation or substitution reactions. Isotopic labeling (e.g., ¹⁸O or ²H) combined with MS/MS fragmentation tracks bond cleavage and rearrangement mechanisms . For photodegradation studies, time-resolved ESR identifies radical species generated under UV exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.